![molecular formula C18H25N5O2 B2540828 2-(2-((8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino)ethoxy)ethanol CAS No. 879583-95-6](/img/structure/B2540828.png)

2-(2-((8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino)ethoxy)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

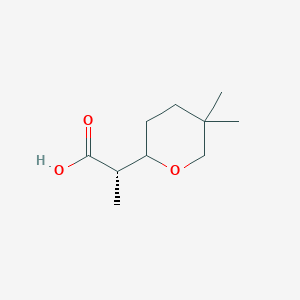

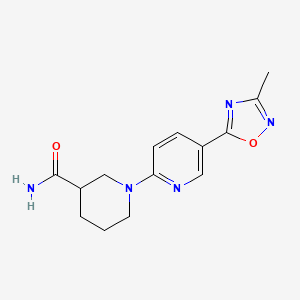

The compound "2-(2-((8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino)ethoxy)ethanol" is a complex molecule that appears to be related to various heterocyclic compounds that have been studied for their potential applications in medicinal chemistry and materials science. The structure suggests the presence of a pyrido-pyrazolo-pyrimidine core, which is a fused heterocyclic system, and it is modified with aminoethoxyethanol side chains. This type of compound could be of interest due to the biological activity associated with pyrazole and pyrimidine derivatives, as well as their potential use in polymer chemistry.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include the formation of heterocyclic cores followed by functionalization with various side chains. For instance, the synthesis of pyrazole and pyrimidine derivatives can be achieved through reactions involving hydrazines, aldehydes, and ketones . The specific synthesis of the compound is not detailed in the provided papers, but it likely involves similar strategies, such as the use of amines, alcohols, and possibly catalytic conditions to assemble the complex structure.

Molecular Structure Analysis

The molecular structure of the compound would be expected to exhibit a planar heterocyclic core due to the conjugation within the pyrido-pyrazolo-pyrimidine system. This conjugation can also affect the electronic properties of the molecule, potentially making it interesting for electronic or photonic applications. The presence of aminoethoxyethanol side chains suggests potential for hydrogen bonding and solubility in polar solvents, which could be relevant for biological interactions or material processing .

Chemical Reactions Analysis

Compounds with pyrazole and pyrimidine moieties can participate in various chemical reactions. Pyrazoles can act as ligands in coordination chemistry, react with oxidizing agents, and serve as intermediates in the synthesis of more complex molecules . Pyrimidines are also versatile, capable of undergoing substitutions, oxidations, and participating in the formation of larger heterocyclic systems . The specific chemical reactions of the compound would depend on the reactivity of the side chains and the heterocyclic core.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would likely include moderate to high solubility in organic solvents, potential for crystallinity, and stability under a range of conditions. The pyrazole and pyrimidine components may confer a degree of thermal stability, while the aminoethoxyethanol side chains could influence the boiling and melting points. The compound's reactivity would be influenced by the presence of the amino group, which could participate in acid-base chemistry and nucleophilic substitution reactions .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Molecular Structures

- Cyclization Reactions : Ethyl 2-ethoxymethylene-3-oxo-3-(polyfluoroalkyl)propionates react with 3-amino-5-hydroxypyrazole to form various pyrazolo[1,5-a]pyrimidine derivatives under mild conditions, followed by recyclization in specific solvents (Goryaeva, Burgart, & Saloutin, 2013).

- Novel Compound Synthesis : Synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition demonstrates the versatility in forming heterocyclic compounds (Rahmouni et al., 2014).

Pharmacological Research

- Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been evaluated for their potential as anticancer and anti-5-lipoxygenase agents, indicating a possible therapeutic application in these areas (Rahmouni et al., 2016).

Catalyst and Reaction Mechanism Studies

- Catalyst-free Synthesis : The catalyst-free synthesis of 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives via a three-component reaction represents an advancement in the field of organic synthesis and catalyst studies (Ghandi, Moshtaghi, & Abbasi, 2017).

Chemical Analysis and Characterization

- Charge Transfer Complex Studies : The study of charge transfer complexes between various amines and chloranilic acid in ethanol helps in understanding the molecular interactions and properties of these compounds (Al-Attas, Habeeb, & Al-Raimi, 2009).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-[2-[(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)amino]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O2/c1-4-5-14-11-15(19-6-8-25-9-7-24)23-18(21-14)16-12(2)10-13(3)20-17(16)22-23/h10-11,19,24H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHDMQQJVZHDPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCCOCCO)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino)ethoxy)ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-tosylacetamide hydrochloride](/img/structure/B2540746.png)

![Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2540750.png)

![N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2540756.png)

![Tert-butyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B2540757.png)

![5-[1-(7-Fluoroquinazolin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2540762.png)